3,12-Tridecadienenitrile
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Overview
Description
3,12-Tridecadienenitrile is an organic compound with the molecular formula C13H21N It is characterized by the presence of a nitrile group (-CN) and two double bonds in its carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,12-Tridecadienenitrile typically involves the reaction of appropriate alkenes with nitrile-containing reagents under controlled conditions. One common method is the hydrocyanation of diene precursors, where a nitrile group is introduced into the carbon chain.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrocyanation processes, utilizing catalysts to enhance reaction efficiency and yield. The reaction conditions, such as temperature and pressure, are optimized to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
Types of Reactions: 3,12-Tridecadienenitrile can undergo various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as peracids or ozone can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are commonly used for reduction.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Primary amines.
Substitution: Functionalized nitriles or amides.
Scientific Research Applications
3,12-Tridecadienenitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of fragrances and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3,12-Tridecadienenitrile involves its interaction with molecular targets through its nitrile group and double bonds. The nitrile group can act as an electrophile, participating in nucleophilic addition reactions. The double bonds can undergo various transformations, contributing to the compound’s reactivity and versatility in chemical synthesis.
Comparison with Similar Compounds
3,12-Tridecadienal: Similar structure but with an aldehyde group instead of a nitrile group.
3,12-Tridecadienoic acid: Contains a carboxylic acid group instead of a nitrile group.
3,12-Tridecadienol: Contains a hydroxyl group instead of a nitrile group.
Uniqueness: 3,12-Tridecadienenitrile is unique due to its nitrile group, which imparts distinct reactivity and chemical properties compared to its analogs. The presence of double bonds also enhances its versatility in various chemical reactions, making it a valuable compound in synthetic chemistry .
Biological Activity
3,12-Tridecadienenitrile (CAS Number: 134769-33-8) is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mutagenicity, toxicity, and other relevant studies.
This compound is characterized by its chemical structure, which includes a nitrile functional group. It is insoluble in water but has various applications in the fragrance industry due to its odor profile.
Mutagenicity Studies
Ames Test Results:
The mutagenic potential of this compound was evaluated using the Ames test, a standard assay for detecting mutagenic properties. In this study:
- Methodology: Bacterial strains TA1535 and TA1538 were treated with the compound at concentrations up to 30 ml/plate in dimethyl sulfoxide (DMSO).
- Findings: No significant increase in revertant colonies was observed at any concentration tested, indicating that this compound is not mutagenic under the conditions of this study .
Clastogenic Activity
The clastogenic potential was assessed through an in vivo micronucleus test conducted on NMRI mice. The key findings include:
- Dosing: Mice were administered doses of 250, 500, or 1000 mg/kg in arachis oil.
- Results: There was no significant increase in micronucleated polychromatic erythrocytes observed in bone marrow samples from treated mice. Therefore, it was concluded that this compound does not exhibit clastogenic activity .
Repeated Dose Toxicity
A repeated dose toxicity study was performed according to OECD guidelines:
- Study Design: Rats received doses of 40, 200, or 1000 mg/kg/day for 28 days via gavage.
- Findings: The no-observed-adverse-effect level (NOAEL) was determined to be 200 mg/kg/day. Significant adverse effects were noted at the highest dose, including decreased body weight and kidney degeneration .
Risk Assessment
Based on available data:
- Genotoxicity: No concerns were raised regarding genotoxic potential.
- Repeated Dose Toxicity: Adequate margins of exposure were established for safety assessments.
- Developmental Toxicity: The NOAEL for developmental toxicity was established at 500 mg/kg/day .
Additional Biological Activities
Research indicates that compounds similar to this compound may have various biological activities:
- Odorant Properties: It is utilized in fragrance formulations due to its pleasant odor profile .
- Potential Applications: Research suggests possible applications in pharmaceuticals and as an additive in consumer products due to its sensory properties .
Summary Table of Biological Activities
Activity Type | Methodology | Findings |
---|---|---|
Mutagenicity | Ames Test | Not mutagenic (no increase in revertants) |
Clastogenic Activity | In vivo Micronucleus Test | Not clastogenic (no increase in micronuclei) |
Repeated Dose Toxicity | OECD 407 Study | NOAEL = 200 mg/kg/day; adverse effects at higher doses |
Developmental Toxicity | Gavage Study | NOAEL = 500 mg/kg/day |
Properties
CAS No. |
124071-42-7 |
---|---|
Molecular Formula |
C13H21N |
Molecular Weight |
191.31 g/mol |
IUPAC Name |
(3E)-trideca-3,12-dienenitrile |
InChI |
InChI=1S/C13H21N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h2,10-11H,1,3-9,12H2/b11-10+ |
InChI Key |
DBWSGRFEGVADLQ-ZHACJKMWSA-N |
Isomeric SMILES |
C=CCCCCCCC/C=C/CC#N |
Canonical SMILES |
C=CCCCCCCCC=CCC#N |
Origin of Product |
United States |
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